molecular formula C12H9N3O2S2 B2359022 6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 343376-22-7

6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No. B2359022
CAS RN: 343376-22-7
M. Wt: 291.34
InChI Key: KLYKLGGJVVEYDK-UHFFFAOYSA-N
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Description

“6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole” is a compound that belongs to the class of thiazoles . Thiazoles are a group of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of thiazole derivatives, including “6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole”, involves cyclocondensation between 2-aminothiazole and an α-halogenated carbonyl compound . The process can be catalyzed by various catalysts, including copper and palladium . A green synthesis approach using ZnO nanoparticles as a catalyst has also been reported .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles, including “6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole”, can undergo various chemical reactions. They can be functionalized at different positions to generate new molecules with potent biological activities .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives have been shown to possess significant antibacterial properties. The compound “6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole” can be explored for its efficacy against various bacterial strains. For instance, similar compounds have demonstrated good activities towards Gram-negative E. coli and Gram-positive S. aureus, suggesting potential for this compound as well .

Antioxidant Properties

The antioxidant capacity of thiazole compounds is another area of interest. They can scavenge free radicals, which are harmful to biological systems. Compounds with thiazole moieties have shown better DPPH radical scavenging potency compared to ascorbic acid, indicating that “6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole” could also be a promising antioxidant agent .

Anticancer Potential

Thiazole derivatives have been identified with antiproliferative activities, making them candidates for cancer therapy. The interaction of thiazole compounds with DNA gyrase B, an enzyme involved in DNA replication, suggests that they could inhibit cancer cell growth by interfering with DNA synthesis .

Anti-Inflammatory Uses

The anti-inflammatory activity of thiazole derivatives is well-documented. They can modulate the activity of enzymes involved in inflammation, providing relief from inflammatory conditions. This compound could be studied further for its potential to treat diseases characterized by inflammation .

Enzyme Modulation

Thiazole compounds have the ability to modulate the activity of various enzymes involved in metabolism. This property can be harnessed for therapeutic applications, such as treating metabolic disorders or diseases where enzyme activity is dysregulated .

Photographic Sensitizers

Thiazoles are known to be used in photographic sensitizers due to their unique chemical properties. “6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole” could be explored for its potential application in the development of new photographic materials or improvement of existing ones .

Safety and Hazards

The safety data sheet for a similar compound, “6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

6-benzylsulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c16-15(17)11-10(13-12-14(11)6-7-18-12)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYKLGGJVVEYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole

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